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Compound of Interest

Compound Name: 3-Ethylpiperidin-3-ol

Cat. No.: B1520536 Get Quote

An In-Depth Technical Guide to 3-Ethylpiperidin-3-ol: Structure, Properties, and Synthetic

Considerations

Introduction: Unveiling a Novel Piperidine Scaffold
Within the landscape of heterocyclic chemistry, the piperidine ring stands as a privileged

scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.

While many derivatives have been extensively studied, 3-Ethylpiperidin-3-ol remains a

comparatively novel entity with a notable lack of comprehensive characterization in public

literature. Its structure, featuring a tertiary alcohol at the C3 position, presents a unique

stereocenter and a valuable point for further chemical elaboration. This guide provides a

foundational, in-depth analysis of 3-Ethylpiperidin-3-ol for researchers, chemists, and drug

development professionals. We will explore its core chemical properties, propose a robust

synthetic pathway, detail a workflow for its analytical characterization, and discuss its potential

applications. It is critical to distinguish this molecule from its more commonly documented

isomer, 1-Ethyl-3-piperidinol, where the ethyl group resides on the nitrogen atom. This

document focuses exclusively on the C3-substituted isomer, 3-Ethylpiperidin-3-ol.

Molecular Structure and Physicochemical
Properties
The defining feature of 3-Ethylpiperidin-3-ol is the quaternary carbon at the third position of

the piperidine ring, bonded to an ethyl group, a hydroxyl group, and two other ring carbons.
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This tertiary alcohol structure imparts specific steric and electronic properties that influence its

reactivity and potential biological interactions.

Chemical Structure Diagram
Caption: 2D structure of 3-Ethylpiperidin-3-ol.

Physicochemical Data Summary
Due to its novelty, experimental data for 3-Ethylpiperidin-3-ol is scarce. The following table

summarizes its known identifiers and key predicted properties. Researchers must assume

responsibility for experimentally verifying the properties of any synthesized material[1].

Property Value Source

Molecular Formula C₇H₁₅NO [1]

Molecular Weight 129.20 g/mol [1]

Physical Form Solid [1]

InChI Key
NLVBTAUKMSPTEZ-

UHFFFAOYSA-N
[1]

SMILES OC1(CC)CNCCC1 [1]

CAS Number 1177299-74-9 [2]

Predicted LogP 0.9 - 1.2 (Consensus Prediction)

Predicted pKa (Amine) 10.0 - 10.5 (Computational Prediction)

Predicted Boiling Point ~205-215 °C (at 760 mmHg) (Computational Prediction)

Proposed Synthesis and Mechanistic Rationale
A logical and robust method for the synthesis of a tertiary alcohol is the addition of an

organometallic reagent to a ketone. For 3-Ethylpiperidin-3-ol, a Grignard reaction using

ethylmagnesium bromide as the nucleophile and a suitable 3-piperidone derivative as the

electrophile is the most direct and field-proven approach.
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Causality of Experimental Design: A critical choice in this synthesis is the use of an N-protected

3-piperidone (e.g., 1-Boc-3-piperidone). The secondary amine in an unprotected piperidone is

acidic enough (pKa ~11) to quench the highly basic Grignard reagent (pKa of ethane ~50),

which would consume the reagent in a non-productive acid-base reaction and prevent the

desired nucleophilic addition to the ketone. The tert-butyloxycarbonyl (Boc) group is an ideal

protecting group as it is stable under the basic conditions of the Grignard reaction and can be

readily removed under acidic conditions post-reaction.

Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-Ethylpiperidin-3-ol.

Experimental Protocol: Synthesis of 3-Ethylpiperidin-3-
ol Hydrochloride
This protocol is a self-validating system. Successful synthesis of the intermediate and final

product should be verified at each stage using Thin Layer Chromatography (TLC) and the

analytical methods described in Section 3.

Step 1: Grignard Addition to 1-Boc-3-piperidone

Preparation: Under an inert nitrogen atmosphere, add 1-Boc-3-piperidone (1.0 equiv) to a

flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a nitrogen inlet. Dissolve the ketone in anhydrous tetrahydrofuran (THF, ~0.2 M).

Cooling: Cool the solution to 0 °C using an ice-water bath.

Reagent Addition: Add ethylmagnesium bromide (1.2 equiv, typically 1.0 M solution in THF)

dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature

below 5 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting

ketone by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the

reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride
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(NH₄Cl).

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc-

3-Ethylpiperidin-3-ol can be purified by flash column chromatography on silica gel.

Step 2: Boc Group Deprotection

Dissolution: Dissolve the purified N-Boc-3-Ethylpiperidin-3-ol (1.0 equiv) from the previous

step in 1,4-dioxane or methanol.

Acidification: Add a solution of hydrochloric acid (4.0 equiv, e.g., 4 M HCl in dioxane) and stir

the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting

material is fully consumed.

Isolation: The product, 3-Ethylpiperidin-3-ol hydrochloride, will often precipitate from the

solution. If not, concentrate the solvent under reduced pressure. The resulting solid can be

triturated with diethyl ether or recrystallized to yield the pure hydrochloride salt.

Analytical Characterization and Structural
Elucidation
As this compound is not well-characterized, a full suite of analytical techniques is required to

unambiguously confirm its structure and purity.

Analytical Workflow Diagram
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Caption: Workflow for structural confirmation and purity analysis.

Predicted Spectroscopic Data
The following table outlines the expected key signals for the successful validation of 3-
Ethylpiperidin-3-ol's structure.
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Technique Expected Observations Rationale

¹H NMR

Multiplets corresponding to the

piperidine ring protons. A

quartet (~0.9-1.2 ppm) and a

triplet (~0.7-0.9 ppm) for the

ethyl group. A broad singlet for

the -OH proton (exchangeable

with D₂O). A broad singlet for

the -NH proton (exchangeable

with D₂O).

Confirms the presence and

connectivity of all proton

environments.

¹³C NMR

6 distinct signals for the

piperidine ring carbons. 2

signals for the ethyl group

carbons. A key quaternary

carbon signal (~65-75 ppm) for

the C3-OH carbon.

Confirms the carbon backbone

and, crucially, the presence of

the C3 quaternary center.

FTIR

Broad absorption band from

~3200-3500 cm⁻¹ (O-H

stretch). Absorption band from

~3100-3300 cm⁻¹ (N-H

stretch). Sharp absorptions

from ~2850-2960 cm⁻¹ (C-H

stretches).

Confirms the presence of

hydroxyl and amine functional

groups.

Mass Spec (EI)

Molecular ion peak (M⁺) at m/z

= 129. Key fragmentation

peaks corresponding to the

loss of water (m/z = 111) and

loss of the ethyl group (m/z =

100).

Confirms the molecular weight

and provides fragmentation

data consistent with the

proposed structure.

Safety, Handling, and Toxicological Profile
Authoritative Grounding: No specific toxicological data for 3-Ethylpiperidin-3-ol is publicly

available. However, the safety profile can be inferred from related chemical classes. The
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isomer, 1-Ethyl-3-piperidinol, is classified as harmful if swallowed and causes skin irritation[3].

Piperidine itself is a corrosive and flammable liquid. Therefore, 3-Ethylpiperidin-3-ol must be

handled with appropriate care as a novel chemical of unknown toxicity.

Core Handling Requirements:

Personal Protective Equipment (PPE): Always handle in a certified fume hood while wearing

safety glasses, a lab coat, and nitrile gloves.

Avoidance: Avoid inhalation of dust and direct contact with skin and eyes[4].

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from

oxidizing agents.

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and

dispose of as hazardous chemical waste according to local regulations[5].

Applications and Future Research Directions
The true value of 3-Ethylpiperidin-3-ol lies in its potential as a versatile building block for drug

discovery and development.

Scaffold for Novel Therapeutics: The piperidine core is a cornerstone in CNS-active agents.

The unique 3-ethyl-3-hydroxy substitution pattern provides a novel scaffold to explore new

chemical space and develop compounds with potentially improved efficacy, selectivity, or

pharmacokinetic profiles.

Chiral Synthesis and Asymmetric Catalysis: The C3 position is a stereocenter. The

development of an enantioselective synthesis would provide access to chirally pure (R)- and

(S)-3-Ethylpiperidin-3-ol. These enantiomers could be used to probe stereospecific

interactions with biological targets, a critical step in modern drug development.

Library Synthesis: The hydroxyl group serves as a convenient handle for further chemical

modification, allowing for the rapid generation of a library of derivatives through esterification,

etherification, or substitution reactions.
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Future research should focus on developing scalable and enantioselective synthetic routes,

characterizing the pharmacological activity of the compound and its derivatives across various

biological targets, and conducting a thorough toxicological evaluation to establish a

comprehensive safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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